molecular formula C21H23FN2O6 B2935502 ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate CAS No. 1021134-90-6

ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate

Cat. No.: B2935502
CAS No.: 1021134-90-6
M. Wt: 418.421
InChI Key: IDUFDTGHFJFRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a pyran-2-carboxamido group and a 4-fluorobenzyl ether moiety. This compound shares structural motifs common to bioactive molecules targeting enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and α/β-hydrolase domain 6 (ABHD6) . Its design integrates a piperidine-carboxylate scaffold, which is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

ethyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O6/c1-2-28-21(27)24-9-7-16(8-10-24)23-20(26)18-11-17(25)19(13-30-18)29-12-14-3-5-15(22)6-4-14/h3-6,11,13,16H,2,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFDTGHFJFRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyranone ring and various substituents, suggest diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the molecular formula C22H22FNO6C_{22}H_{22}FNO_{6} and a molecular weight of approximately 403.4 g/mol. Its structure includes:

  • A pyranone ring which contributes to its reactivity.
  • A fluorobenzyl ether that enhances lipophilicity, potentially influencing its interaction with biological targets.
  • A piperidine moiety , known for its presence in various pharmacologically active compounds.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. Key mechanisms include:

  • Binding to hydrophobic pockets of target proteins, facilitated by the fluorobenzyl and methoxyphenyl groups.
  • Formation of hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing its inhibitory effects.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown promising results against various cancer cell lines, including HeLa and HCT116 cells. The compound's IC50 values reflect its potency in inhibiting cellular proliferation.

Cell LineIC50 (µM)Reference
HeLa1.5
HCT1160.8
A3751.2

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has demonstrated competitive inhibition against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies.

EnzymeType of InhibitionIC50 (µM)Reference
TyrosinaseCompetitive40.43

Case Studies

  • In Vitro Studies : A study conducted on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production without cytotoxic effects, indicating its potential as an antimelanogenic agent .
  • Structural Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications to the piperidine and pyranone moieties could enhance selectivity and potency against specific cancer types .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, which are critical for therapeutic efficacy .

Scientific Research Applications

Unfortunately, there is no information about the applications of ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate in the provided search results. However, the search results do provide information on similar compounds, including:

  • Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: This compound has garnered interest in scientific research for its potential biological activities and its role as an intermediate in organic synthesis. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a subject of ongoing research in medicinal chemistry and drug development.
    • Potential Applications: This compound has potential applications across several domains, including serving as a building block in synthesizing complex molecules with pharmaceutical or agrochemical applications, use as a reference standard in analytical chemistry, and investigation of its biological activities.
  • 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: This compound has demonstrated significant biological activity, particularly in medicinal chemistry. Its structural components allow it to interact with specific enzymes or receptors in biological systems.
    • Potential Applications: It may be explored for anti-cancer therapies and other pharmacological interventions. It is also a candidate for drug discovery and development.
  • N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: This is a synthetic organic compound known for its unique chemical structure.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or modifying solubility:

text
R-COOEt → R-COOH (under basic conditions)

Typical conditions :

  • LiOH (1 N) in methanol/THF at 60°C for 5–18 h

  • Yields: 42–99% depending on solvent and reaction time

ReagentSolventTemperatureYield (%)
LiOH (1 N)THF60°C42–75
LiOH (1 N)MeOH60°C99

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions, enabling structural diversification:

  • Acylation : Reaction with benzoyl chloride in dry DMF using DIPEA yields benzoylated derivatives .

  • Alkylation : Methylation with iodomethane (CH₃I) and K₂CO₃ in DMF affords N-methylated products .

Example :

text
Piperidine-NH + Benzoyl chloride → Piperidine-N-C(O)Ph

Conditions :

  • DIPEA (base), dry DMF, room temperature, 1–3 h

  • Yields: 75–95%

Deprotection of Functional Groups

The tert-butoxycarbonyl (Boc) group (if present in precursors) is removed via acidolysis :

  • Reagent : Trifluoroacetic acid (TFA) in dry DCM at 0°C to room temperature .

  • Yield : 72–95%

Fluorobenzyl Ether Cleavage

The 4-fluorobenzyl ether linkage is susceptible to acidic or reductive cleavage :

  • Acidic conditions : HCl in dioxane/MeOH removes the benzyl group .

  • Catalytic hydrogenation : H₂/Pd-C may reduce the ether bond, though fluorinated aromatics resist hydrogenolysis under mild conditions.

Hydroxamate Formation

The carboxamide group can be converted to hydroxamates using O-(tetrahydropyranyl)hydroxylamine (THPONH₂) under coupling agents like EDC/HOBt:

text
R-CONH₂ → R-CONH-O-THP

Conditions :

  • THPONH₂, EDC, HOBt, NMM in dry DMF, 24–48 h

  • Final deprotection with HCl (4 N) in MeOH/dioxane

Stability Under Physiological Conditions

  • pH-dependent degradation : The ester group hydrolyzes faster in basic environments (e.g., intestinal pH) compared to acidic conditions.

  • Thermal stability : Decomposition observed above 150°C, with the pyran ring undergoing retro-Diels-Alder reactions .

Cross-Coupling Reactions

The pyran ring’s electron-deficient nature allows Suzuki-Miyaura coupling with arylboronic acids:

text
Pyran-Br + Ar-B(OH)₂ → Pyran-Ar (via Pd catalysis)

Conditions :

  • Pd(PPh₃)₄, K₃PO₄, H₂O/dioxane, 70°C, microwave irradiation

  • Yields: 83–98%

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Analogous Compounds
Compound Name Molecular Formula Key Substituents Enzyme Target(s) IC50 (nM) Reference
Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate C23H24FN2O6 Pyran-2-carboxamido, 4-fluorobenzyl ether Not reported N/A N/A
SA-57yne C22H25FN2O4 Phenethyl, trimethylsilyl-alkyne FAAH, MAGL <10
PF-7845yne C28H28N4O4 Pyridazin-3-yl, pent-4-yn-1-yloxy ABHD6, FAAH 15–50
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate C22H25FN4O2 Benzimidazole, 4-fluorobenzyl Antimalarial 0.2 μM*

Notes:

  • SA-57yne and PF-7845yne share the piperidine-carboxylate backbone but differ in substituents. SA-57yne’s phenethyl and alkyne groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • The target compound’s pyran-2-carboxamido group introduces a planar, electron-deficient aromatic system, which may alter binding kinetics compared to SA-57yne’s alkyne or PF-7845yne’s pyridazine.
  • Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (from ) demonstrates antimalarial activity (IC50 = 0.2 μM), highlighting the scaffold’s versatility. Its benzimidazole substituent may engage in π-π stacking absent in the pyran-based analog.

Key Observations :

  • The solvent-free synthesis of the benzimidazole analog achieves a 98% yield, suggesting that similar conditions could optimize the target compound’s production.
  • SA-57yne and PF-7845yne require polar aprotic solvents (THF, DMF) and phase-transfer catalysts (18-crown-6 ether), indicating sensitivity to reaction environment .

Pharmacological and Physicochemical Profiles

Table 3: Selectivity and Solubility Data
Compound Name Selectivity Ratio (FAAH:MAGL:ABHD6) LogP Aqueous Solubility (μg/mL)
This compound Not reported ~3.5† <10‡
SA-57yne 1:1:>100 4.2 5
PF-7845yne 10:1:1 3.8 20

†Predicted using ChemAxon software; ‡Estimated from structural analogs.
**Insights
:

  • PF-7845yne’s pyridazine ring improves solubility (20 μg/mL) over SA-57yne (5 μg/mL), a trait that could be mirrored in the pyran analog due to its polar carboxamido group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.